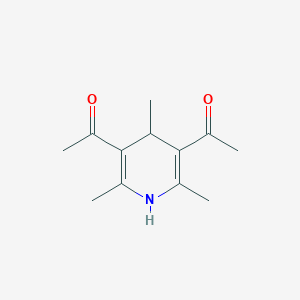

3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

Description

The exact mass of the compound 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45011. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-acetyl-2,4,6-trimethyl-1,4-dihydropyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-6-11(9(4)14)7(2)13-8(3)12(6)10(5)15/h6,13H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHJJFUZJSTSBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C(NC(=C1C(=O)C)C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30148404 | |

| Record name | 1,1'-(1,4-Dihydro-2,4,6-trimethylpyridine-3,5-diyl)bisethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1081-09-0 | |

| Record name | 1,1′-(1,4-Dihydro-2,4,6-trimethyl-3,5-pyridinediyl)bis[ethanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1081-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-(1,4-Dihydro-2,4,6-trimethylpyridine-3,5-diyl)bisethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1081-09-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-(1,4-Dihydro-2,4,6-trimethylpyridine-3,5-diyl)bisethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(1,4-dihydro-2,4,6-trimethylpyridine-3,5-diyl)bisethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

An In-Depth Technical Guide to the Synthesis and Characterization of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

Abstract

This technical guide provides a comprehensive overview of the , a prototypical molecule synthesized via the Hantzsch reaction. This document is intended for researchers, scientists, and professionals in drug development, offering detailed mechanistic insights, a field-proven experimental protocol, and a thorough guide to its structural elucidation using modern spectroscopic techniques. The causality behind experimental choices is emphasized to provide a deeper understanding of the synthetic strategy and analytical validation.

Introduction: The Significance of the 1,4-Dihydropyridine Scaffold

The 1,4-dihydropyridine (DHP) moiety is a privileged scaffold in medicinal chemistry, most famously recognized for its role in a major class of L-type calcium channel blockers used to treat cardiovascular diseases like hypertension and angina.[1][2] Prominent drugs such as nifedipine, amlodipine, and felodipine are built around this core structure.[3][4] Their mechanism of action involves the modulation of calcium ion influx into smooth muscle cells, leading to vasodilation.[2]

Beyond their cardiovascular applications, DHP derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties.[1][5][6] The versatility of the Hantzsch synthesis, reported by Arthur Hantzsch in 1881, allows for the straightforward, multi-component assembly of this heterocyclic system, making it an attractive target for combinatorial chemistry and drug discovery campaigns.[7][8]

This guide focuses on a specific, symmetrical archetype: 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine. Its synthesis is a classic example of the Hantzsch reaction and serves as an excellent model for understanding the fundamental principles of DHP chemistry and characterization.

Synthesis via the Hantzsch Reaction

The Hantzsch dihydropyridine synthesis is a one-pot, multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (or in this case, a β-diketone), and a nitrogen donor, most commonly ammonia or ammonium acetate.[7][8] The reaction is renowned for its efficiency and atom economy.

Reaction Principle and Mechanism

The synthesis of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine involves the reaction between acetaldehyde, two equivalents of acetylacetone (pentane-2,4-dione), and ammonium acetate. The reaction proceeds through several key intermediates, as outlined below.

Mechanistic Steps:

-

Enamine Formation: One equivalent of the β-dicarbonyl compound (acetylacetone) reacts with ammonia (from ammonium acetate) to form a vinylogous amide, the enamine intermediate.[9][10]

-

Knoevenagel Condensation: A second equivalent of acetylacetone condenses with the aldehyde (acetaldehyde) to yield an α,β-unsaturated carbonyl compound.[8][9]

-

Michael Addition & Cyclization: The enamine intermediate acts as a nucleophile and attacks the α,β-unsaturated carbonyl compound via a Michael addition. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 1,4-dihydropyridine ring.[9]

The overall mechanism is a cascade of well-established organic reactions, culminating in the formation of the stable heterocyclic product.

Caption: Figure 1: Hantzsch Synthesis Mechanism

Experimental Protocol

This protocol describes a reliable method for the synthesis of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine.

Materials:

-

Acetylacetone (Pentane-2,4-dione)

-

Acetaldehyde

-

Ammonium acetate

-

Ethanol (95%)

-

Deionized water

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine acetylacetone (0.2 mol, approx. 20.0 g), ammonium acetate (0.1 mol, approx. 7.7 g), and ethanol (80 mL).

-

Addition of Aldehyde: To the stirred solution, slowly add acetaldehyde (0.1 mol, approx. 4.4 g). The addition should be controlled as the initial reaction can be exothermic.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. The choice of ethanol as a solvent is strategic; it effectively dissolves the reactants and facilitates the reaction at a moderate temperature, minimizing side product formation.[10] Maintain reflux for 2-3 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product often crystallizes directly from the solution. If not, slowly add cold water to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration and wash the crystals with a cold ethanol-water mixture (1:1) to remove unreacted starting materials and soluble impurities.

-

Recrystallization: For higher purity, recrystallize the crude product from ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly. This process yields well-defined crystals, which are then filtered and dried under vacuum. A typical melting point for the pure product is 154-159 °C.[11]

Comprehensive Characterization

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

Sources

- 1. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Hantzsch_pyridine_synthesis [chemeurope.com]

- 5. Synthesis and significance of 1,4-dihydropyridine drug analogs. [wisdomlib.org]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. scispace.com [scispace.com]

- 11. 3 5-DIACETYL-2 4 6-TRIMETHYL-1 4-DIHYDR& Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

physicochemical properties of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

Introduction

3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is a heterocyclic organic compound belonging to the Hantzsch 1,4-dihydropyridine (DHP) class.[1][2][3] First synthesized by Arthur Hantzsch in 1881, the 1,4-DHP scaffold is of immense significance in medicinal chemistry, forming the core structure of several blockbuster drugs, most notably calcium channel blockers used in the treatment of hypertension and angina.[2][4][5][6] These molecules also exhibit a wide range of other pharmacological activities, including anticancer, anticonvulsant, and antimicrobial properties.[5][6][7]

This guide provides a comprehensive exploration of the core . It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's characteristics for its application as a synthetic building block, a research tool, or a lead compound in discovery programs. We will delve into its structural attributes, spectroscopic signature, and fundamental chemical reactivity, supported by established experimental protocols.

I. Molecular Structure and Synthesis

Chemical Identity

The structural integrity of a molecule dictates its physical properties and biological function. 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is characterized by a central, non-aromatic dihydropyridine ring, which is symmetrically substituted.

-

IUPAC Name: 1-(5-acetyl-2,4,6-trimethyl-1,4-dihydropyridin-3-yl)ethanone[8]

The key structural features include:

-

A six-membered dihydropyridine ring containing one nitrogen atom.

-

Two acetyl groups (-COCH₃) at the C3 and C5 positions, which act as electron-withdrawing groups.

-

Three methyl groups (-CH₃) at the C2, C4, and C6 positions.

-

A secondary amine (N-H) at the 1-position and a tertiary carbon (C-H) at the 4-position.

X-ray crystallography studies on analogous 1,4-DHPs reveal that the dihydropyridine ring typically adopts a flattened or distorted boat conformation to minimize steric strain.[11][12]

Caption: 2D structure of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine.

Synthesis via Hantzsch Reaction

The most direct and widely used method for synthesizing this compound is the Hantzsch dihydropyridine synthesis.[1][2][4] This is a classic multi-component reaction prized for its efficiency in constructing the DHP core.[1]

The reaction involves the condensation of an aldehyde (acetaldehyde), two equivalents of a β-dicarbonyl compound (acetylacetone), and a nitrogen source (ammonia or ammonium acetate).[2][3] The mechanism proceeds through the formation of two key intermediates: an α,β-unsaturated carbonyl compound via a Knoevenagel condensation, and an enamine. A subsequent Michael addition followed by cyclization and dehydration yields the final 1,4-dihydropyridine product.[1]

Caption: Generalized workflow for the Hantzsch 1,4-dihydropyridine synthesis.

Experimental Protocol: Hantzsch Synthesis

Objective: To synthesize 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine.

Materials:

-

Acetaldehyde (CH₃CHO)

-

Acetylacetone (2,4-pentanedione, C₅H₈O₂)

-

Ammonium acetate (CH₃COONH₄) or aqueous ammonia (NH₄OH)

-

Ethanol (solvent)

-

Ice bath

-

Reflux apparatus

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (2 equivalents) in ethanol.

-

Addition of Reagents: To the stirred solution, add acetaldehyde (1 equivalent) followed by ammonium acetate (1 equivalent). The addition of acetaldehyde should be done carefully, potentially in an ice bath, due to its low boiling point.

-

Reflux: Heat the reaction mixture to reflux. The reaction time can vary but is typically several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[13]

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, washing with cold ethanol to remove unreacted starting materials.[13] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final compound.

Trustworthiness Note: The self-validating nature of this protocol lies in the physical properties of the product. A successful synthesis will yield a crystalline solid with a sharp melting point and spectroscopic data (NMR, IR, MS) consistent with the target structure.

II. Physicochemical and Spectroscopic Properties

The functional groups and overall structure of the molecule give rise to a distinct set of physical and spectral characteristics.

Physical Properties

A summary of the key physical properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 207.27 g/mol | [10] |

| Appearance | White to off-white solid/crystals | Inferred from similar compounds[14] |

| Melting Point | 154-159 °C | [10] |

| pKa (Predicted) | 3.53 ± 0.70 | [10] |

| Topological Polar Surface Area | 46.2 Ų | [9] |

| Hydrogen Bond Donor Count | 1 | [10] |

| Hydrogen Bond Acceptor Count | 3 | [9][10] |

| Rotatable Bond Count | 2 | [9][10] |

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment.

A. UV-Vis Spectroscopy

The electronic transitions within the conjugated system of the dihydropyridine ring give rise to characteristic UV-Vis absorption. The spectrum is dominated by a strong π–π* transition. For the closely related 3,5-diacetyl-1,4-dihydropyridine, the maximum absorption (λmax) is observed at 404 nm, which is characteristic of the DHP skeleton.[15]

-

Experimental Protocol (UV-Vis):

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Use a quartz cuvette to hold the sample.

-

Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of 200-600 nm, using the pure solvent as a blank.

-

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 | N-H Stretch | Secondary Amine (N-H) |

| ~2950 | C-H Stretch | Methyl (CH₃) |

| ~1750-1650 | C=O Stretch | Acetyl Ketone (C=O) |

Data inferred from analogous 1,4-DHP structures.[13][16]

-

Experimental Protocol (FTIR):

-

Prepare a KBr pellet by mixing a small amount of the crystalline sample with dry potassium bromide powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum using an FTIR spectrometer.

-

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR (Proton NMR): Expected signals in CDCl₃ or DMSO-d₆:

-

~8.2-9.5 ppm (singlet, 1H): N-H proton of the dihydropyridine ring.[16]

-

~4.7 ppm (singlet, 1H): C4-H proton.[16]

-

~2.1-2.3 ppm (singlet, 6H): Protons of the two acetyl CH₃ groups.

-

~2.2 ppm (singlet, 6H): Protons of the C2 and C6 methyl groups.[16]

-

A signal for the C4-CH₃ group would also be expected in this region.

-

-

¹³C NMR (Carbon NMR): Expected signals:

-

Experimental Protocol (NMR):

-

Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard if required.

-

Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer.

-

D. Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion Peak [M+H]⁺: m/z 208.13

-

Key Fragmentation: A common fragmentation pathway involves the loss of one or both acetyl groups.

-

Experimental Protocol (MS):

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).

-

Use a soft ionization technique like Electrospray Ionization (ESI) to observe the molecular ion.

-

III. Chemical Reactivity and Stability

Oxidation to Pyridine

A hallmark chemical property of the 1,4-dihydropyridine ring is its susceptibility to oxidation. The driving force for this reaction is the formation of a highly stable, aromatic pyridine ring.[2][3] This transformation is not just a chemical curiosity; it is biologically relevant as 1,4-DHPs can act as mimics of the NADH coenzyme, which participates in biological redox reactions.[3]

Common oxidizing agents like nitric acid or potassium ferrocyanide can be used to effect this conversion in the lab.[1]

Caption: Oxidation of the 1,4-dihydropyridine ring to its aromatic pyridine analog. (Note: Image placeholders would be replaced with actual structures in a live environment).

Stability Considerations

The compound is generally stable under standard laboratory conditions. However, exposure to strong oxidizing agents, high heat, or prolonged exposure to UV light can promote its degradation, primarily through oxidation to the pyridine derivative. For long-term storage, it should be kept in a cool, dark, and dry place.

IV. Relevance in Research and Drug Development

While 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine itself is not a clinical drug, its structural scaffold is of profound interest. It serves as:

-

A Model Compound: It is an excellent model for studying the fundamental chemistry, reactivity, and biological mechanisms of the 1,4-DHP class, including their role as NADH mimics and their interaction with biological systems like cytochrome P-450.[3][17]

-

A Synthetic Intermediate: The acetyl groups can be further modified, making it a versatile building block for creating libraries of novel 1,4-DHP derivatives with potentially diverse biological activities.[18]

-

A Lead for Discovery: The 1,4-DHP core is a "privileged structure" in medicinal chemistry. Analogs have been investigated for a wide array of therapeutic applications beyond cardiovascular disease, including neuroprotective and anticancer activities.[6][7][19][20]

Conclusion

3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is a well-defined chemical entity with a rich set of physicochemical properties. Its synthesis is straightforward via the Hantzsch reaction, and its structure can be unequivocally confirmed through a standard suite of spectroscopic techniques. The defining characteristic of its reactivity is the facile oxidation to a stable aromatic pyridine, a property that underpins its use as a model for biological redox systems. For researchers in medicinal chemistry and drug discovery, a thorough understanding of these core properties is the foundation for leveraging this molecule and its analogs to develop the next generation of therapeutic agents.

References

-

O'Callaghan, C. N., & McMurry, T. B. (2009). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules. [Link]

-

Wikipedia. (2023). Hantzsch pyridine synthesis. Wikipedia. [Link]

-

Yadav, M., & Singh, P. (2016). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. International Journal of Engineering Research & Technology. [Link]

-

SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]

-

Springer. (2019). Synthesis and biological activity of 3,5-diacetyl-2,6-dimethylpyridine derivatives. SpringerLink. [Link]

-

University of Kentucky X-Ray Crystallography Facility. (n.d.). Journal of Molecular Structure. University of Kentucky. [Link]

-

Stankovicova, H., et al. (n.d.). Syntheses and Spectral Properties of Unsymmetrically 3,5-Disubstituted 2,6-Dimethyl-1,4-dihydropyridines. Collection of Czechoslovak Chemical Communications. [Link]

-

LookChem. (n.d.). 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine. LookChem. [Link]

-

PubChem. (n.d.). 1,1'-(1,4-Dihydro-2,4,6-trimethylpyridine-3,5-diyl)bisethan-1-one. National Center for Biotechnology Information. [Link]

-

Swarnalatha, G., et al. (2011). 1,4-Dihydropyridines: A Multifunctional Molecule- A Review. International Journal of ChemTech Research. [Link]

-

Pattan, S. R., et al. (2012). Synthesis and Anticonvulsant Activity of a New Series of 1,4-Dihydropyridine Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Pattan, S. R., et al. (2012). Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Chemdad. (n.d.). 3 5-DIACETYL-2 4 6-TRIMETHYL-1 4-DIHYDR&. Chemdad. [Link]

-

Riddick, D. S., et al. (1990). Effects of 4-alkyl analogues of 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine on hepatic cytochrome P-450 heme, apoproteins, and catalytic activities following in vivo administration to rats. Molecular Pharmacology. [Link]

-

Common Chemistry. (n.d.). Propylene glycol. CAS. [Link]

-

IUCr. (n.d.). 2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate and tert-butyl 4-[4-(difluoromethoxy)phenyl]. IUCr. [Link]

-

MDPI. (2022). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Pharmaceuticals. [Link]

-

Royal Society of Chemistry. (2012). Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents. MedChemComm. [Link]

-

PubChem. (n.d.). 3,5-Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

-

The Good Scents Company. (n.d.). propylene glycol. The Good Scents Company. [Link]

-

ResearchGate. (n.d.). The Molecular Structure of 3,5-Diethoxycarbonyl-2, 6-Dimethyl-1,4-Dihydropyridine. An X-Ray Study. ResearchGate. [Link]

-

World Journal of Pharmaceutical and Medical Research. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. WJPR. [Link]

-

Wikipedia. (2023). 2,6-Diacetylpyridine. Wikipedia. [Link]

-

ResearchGate. (n.d.). Synthesis and crystal structure of 3,3′ - (hexane-1,6-diyl)bis(1- acetyl-5,5-dimethylhydantoin), a new inducer of differentiation. ResearchGate. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bhu.ac.in [bhu.ac.in]

- 6. sphinxsai.com [sphinxsai.com]

- 7. mdpi.com [mdpi.com]

- 8. 1,1'-(1,4-Dihydro-2,4,6-trimethylpyridine-3,5-diyl)bisethan-1-one | C12H17NO2 | CID 70654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. guidechem.com [guidechem.com]

- 10. lookchem.com [lookchem.com]

- 11. Syntheses, characterizations, crystal structures and Hirshfeld surface analyses of methyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, isopropyl 4-[4-(difluoromethoxy)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate and tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jocpr.com [jocpr.com]

- 14. 2,6-Diacetylpyridine - Wikipedia [en.wikipedia.org]

- 15. CCCC 1996, Volume 61, Issue 8, Abstracts pp. 1233-1243 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 16. Synthesis and Anticonvulsant Activity of a New Series of 1,4-Dihydropyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of 4-alkyl analogues of 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine on hepatic cytochrome P-450 heme, apoproteins, and catalytic activities following in vivo administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 20. wjpmr.com [wjpmr.com]

An In-Depth Technical Guide on the Mechanism of Action of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

Introduction

3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine, a compound commonly referred to as DDC in scientific literature (though this abbreviation is also used for its analogue 3,5-diethoxycarbonyl-1,4-dihydrocollidine), is a cornerstone molecule in the study of heme biosynthesis and cytochrome P450 enzymology. While not a therapeutic agent, its potent and specific mechanism of action has rendered it an invaluable tool for researchers to induce a state of "experimental porphyria" in laboratory models.[1][2][3] This guide provides a detailed exploration of the biochemical and cellular mechanisms through which this dihydropyridine derivative exerts its profound effects on cellular metabolism.

The core of its action is a dual-pronged attack on the heme biosynthesis pathway. Firstly, it acts as a mechanism-based inactivator of cytochrome P450 enzymes.[4][5][6] Secondly, the downstream consequences of this inactivation lead to a dramatic disruption of the heme synthesis regulatory loop, culminating in the accumulation of porphyrin precursors. Understanding this intricate mechanism is crucial for researchers in toxicology, drug metabolism, and the study of hereditary porphyrias.

Part 1: The Primary Insult - Suicide Inactivation of Cytochrome P450

The initial and most critical action of 3,5-diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is the irreversible inactivation of hepatic cytochrome P450 (CYP) enzymes. This is not a simple competitive inhibition; rather, it is a "suicide" or mechanism-based inactivation, where the enzyme's own catalytic activity transforms the compound into a reactive species that ultimately destroys the enzyme.[4][7]

The Bioactivation Process

The process begins when the dihydropyridine molecule binds to the active site of a susceptible CYP isoform. The CYP enzyme, in its normal catalytic cycle, attempts to oxidize the dihydropyridine. This involves a one-electron oxidation, which converts the 4-alkyl-1,4-dihydropyridine into a radical cation.[8] This radical cation is an unstable, highly reactive intermediate.

The subsequent fate of this radical cation determines the inactivation pathway. It can decay through multiple substituent-dependent mechanisms.[8] A key pathway involves the extrusion of the 4-alkyl group (in this case, a methyl group) as a radical.[8][9] This process is critical because the extruded radical is what ultimately attacks and modifies the enzyme's prosthetic heme group.

Heme Alkylation: The Point of No Return

The extruded alkyl radical attacks the protoporphyrin IX heme cofactor within the CYP active site. This attack leads to the formation of a covalent bond between the alkyl group and one of the nitrogen atoms of the porphyrin ring.[10] The resulting product is an N-alkylated protoporphyrin IX, a stable but non-functional heme analogue.[5][10] This N-alkylation of the heme is the irreversible event that constitutes the "suicide" of the enzyme. The modified heme, sometimes referred to as a "green pigment" due to its color, is trapped in the active site, rendering the cytochrome P450 enzyme catalytically dead.[11][12]

The structural features of the dihydropyridine are essential for this activity. The presence of two ethoxycarbonyl substituents, for instance, is crucial for the formation of N-methylprotoporphyrin and the subsequent biological effects.[13]

Isoform Selectivity

It is important to note that this inactivation is not uniform across all cytochrome P450 isoforms. Studies in rat models have shown a relative selectivity for certain CYP families. For example, analogues of this compound have been shown to selectively inactivate isozymes such as CYP2C11, CYP2C6, and members of the CYP3A family.[4][14] This selectivity has implications for the specific metabolic pathways that are disrupted following administration of the compound.

Caption: Mechanism of Cytochrome P450 suicide inactivation by 3,5-Diacetyl-1,4-dihydropyridine.

Part 2: The Downstream Cascade - Disruption of Heme Homeostasis

The destruction of the hepatic cytochrome P450 pool sets off a powerful secondary cascade that profoundly disrupts the regulation of heme biosynthesis.

Derepression of ALA Synthase

In a healthy hepatocyte, the synthesis of heme is tightly regulated by a negative feedback loop. The end-product, heme, represses the activity and synthesis of the rate-limiting enzyme of the pathway, δ-aminolevulinate synthase (ALAS1).

When 3,5-diacetyl-2,4,6-trimethyl-1,4-dihydropyridine causes the widespread destruction of the CYP heme pool, the intracellular concentration of "free" or "regulatory" heme plummets. This depletion of the regulatory heme pool lifts the negative feedback on the ALAS1 gene. The cell, sensing a heme deficiency, dramatically upregulates the transcription and translation of ALAS1. This results in a massive and uncontrolled increase in the production of δ-aminolevulinate (ALA), the first committed precursor of the heme pathway.

Inhibition of Ferrochelatase and Porphyrin Accumulation

The problems are compounded at the end of the pathway. The N-alkylated porphyrins, generated from the destruction of CYP heme, are potent inhibitors of ferrochelatase.[5][10] Ferrochelatase is the final enzyme in the pathway, responsible for inserting ferrous iron into protoporphyrin IX to form heme.

Therefore, the cell is faced with a "perfect storm":

-

The engine of the pathway (ALAS1) is running at maximum speed, churning out precursors.

-

The final step of the pathway (ferrochelatase) is blocked by the inhibitory N-alkylated porphyrins.[11][15]

This combination leads to a massive accumulation of the substrate for ferrochelatase, protoporphyrin IX, and other porphyrin intermediates.[10][13] It is this accumulation of porphyrins that defines the biochemical state of experimental porphyria.

Caption: Disruption of heme biosynthesis regulation by 3,5-Diacetyl-1,4-dihydropyridine.

Part 3: Experimental Protocols and Data

The predictable and potent action of 3,5-diacetyl-2,4,6-trimethyl-1,4-dihydropyridine makes it an ideal tool for studying porphyria and drug-induced liver injury.

Workflow for Inducing Experimental Porphyria in a Rodent Model

This protocol outlines a general workflow for inducing and analyzing the effects of this compound in a mouse or rat model.

Caption: General experimental workflow for studying DHP-induced porphyria in vivo.

Step-by-Step Protocol: Measurement of Hepatic Cytochrome P450 Content

-

Microsome Preparation: Euthanize the animal and perfuse the liver with ice-cold saline. Homogenize the liver in a suitable buffer (e.g., potassium phosphate buffer with KCl). Centrifuge the homogenate at low speed (e.g., 9,000 x g) to pellet debris. Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction. Resuspend the microsomal pellet in a storage buffer.

-

CO-Difference Spectrum: Dilute the microsomal protein to a concentration of ~1 mg/mL in a potassium phosphate buffer in two matched cuvettes.

-

Baseline Correction: Record a baseline spectrum (e.g., 400-500 nm).

-

Reduction: Add a few grains of sodium dithionite to the sample cuvette to reduce the cytochromes.

-

CO Bubbling: Gently bubble carbon monoxide (CO) into the sample cuvette for 20-30 seconds.

-

Spectrum Recording: Immediately record the difference spectrum. A peak at 450 nm indicates the presence of functional cytochrome P450. A peak at 420 nm indicates denatured P450.

-

Quantification: Calculate the concentration using the extinction coefficient for the difference between 450 nm and 490 nm. A significant decrease in the 450 nm peak in DHP-treated animals compared to controls indicates heme destruction.

Quantitative Data from Literature

The inhibitory effects of 1,4-dihydropyridine derivatives on cytochrome P450 isoforms can be quantified by determining their inhibition constant (Ki) or IC50 values. While specific data for 3,5-diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is embedded in broader studies, data for related, clinically used 1,4-dihydropyridine calcium channel blockers illustrate their potent interactions with human CYP isoforms.

| 1,4-Dihydropyridine Derivative | Target CYP Isoform | Inhibition Type | Ki Value (µM) |

| Nicardipine | CYP2C9 | Competitive | - |

| Benidipine | CYP2C9 | Competitive | - |

| Barnidipine | CYP2C9 | Competitive | - |

| Nicardipine | CYP2D6 | Competitive | - |

| Nicardipine | CYP3A4 | Competitive | - |

| Nifedipine | CYP1A2 | Competitive | - |

| Nisoldipine | CYP1A2 | Competitive | - |

Table adapted from findings on various 1,4-dihydropyridine calcium antagonists, which share the core structure responsible for CYP interactions.[16][17] Note: Specific Ki values for all interactions are not always detailed in overview studies, but competitive inhibition is established.

Conclusion

3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine and its analogues are powerful chemical probes whose mechanism of action is a classic example of mechanism-based enzyme inactivation leading to systemic metabolic disruption. By triggering the suicidal destruction of cytochrome P450 enzymes, these compounds initiate a cascade involving the formation of inhibitory N-alkylporphyrins, the derepression of ALAS1, and the inhibition of ferrochelatase. This culminates in the massive accumulation of porphyrins, effectively creating a robust and reproducible animal model of hepatic porphyria. The insights gained from studying this mechanism continue to inform our understanding of drug metabolism, heme regulation, and the pathophysiology of human porphyrias.

References

-

de Matteis, F., Hollands, C., Gibbs, A. H., de Sa, N., & Rizzardini, M. (1982). Inactivation of cytochrome P-450 and production of N-alkylated porphyrins caused in isolated hepatocytes by substituted dihydropyridines. Structural requirements for loss of haem and alkylation of the pyrrole nitrogen atom. FEBS Letters, 145(1), 87-92. [Link]

-

Riddick, D. S., & Correia, M. A. (1992). Differential apoprotein loss of rat liver cytochromes P450 after their inactivation by 3,5-dicarbethoxy-2,6-dimethyl-4-ethyl-1,4-dihydropyridine: a case for distinct proteolytic mechanisms?. Archives of Biochemistry and Biophysics, 295(1), 138-48. [Link]

-

Correia, M. A., & Yao, T. W. (1992). Degradation of rat liver cytochromes P450 3A after their inactivation by 3,5-dicarbethoxy-2,6-dimethyl-4-ethyl-1,4-dihydropyridine: characterization of the proteolytic system. Archives of Biochemistry and Biophysics, 297(2), 228-38. [Link]

-

Cole, S. P., & Marks, G. S. (1984). Suicidal destruction of cytochrome P-450 and reduction of ferrochelatase activity by 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine and its analogues in chick embryo liver cells. Canadian Journal of Physiology and Pharmacology, 62(12), 1465-71. [Link]

-

Lee, J. S., Jacobsen, N. E., & Ortiz de Montellano, P. R. (1988). 4-Alkyl radical extrusion in the cytochrome P-450-catalyzed oxidation of 4-alkyl-1,4-dihydropyridines. Biochemistry, 27(20), 7703-10. [Link]

-

Bornheim, L. M., & Correia, M. A. (1989). Inactivation of rat hepatic cytochrome P-450 isozymes by 3,5-dicarbethoxy-2,6-dimethyl-4-ethyl-1,4-dihydropyridine. Chemical Research in Toxicology, 2(6), 400-10. [Link]

-

Riddick, D. S., & Marks, G. S. (1990). Effects of 4-alkyl analogues of 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine on hepatic cytochrome P-450 heme, apoproteins, and catalytic activities following in vivo administration to rats. Molecular Pharmacology, 37(1), 126-34. [Link]

-

Lee, J. S., Jacobsen, N. E., & Ortiz de Montellano, P. R. (1988). 4-Alkyl radical extrusion in the cytochrome P-450-catalyzed oxidation of 4-alkyl-1,4-dihydropyridines. Biochemistry, 27(20), 7703-10. [Link]

-

De Matteis, F., & Prior, B. E. (1962). Experimental hepatic porphyria caused by feeding 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine. Comparison with Sedormid porphyria. The Biochemical Journal, 83, 1-8. [Link]

-

Cole, S. P., & Marks, G. S. (1986). Comparison of the effects of 3-ethoxycarbonyl-1,4-dihydro-2,4-dimethylpyridine and 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine on ferrochelatase activity and heme biosynthesis in chick embryo liver cells in culture. Canadian Journal of Physiology and Pharmacology, 64(4), 483-6. [Link]

-

Ohmori, S., Takeda, S., Rikihisa, T., Kiuchi, M., Kanakubo, Y., & Kitada, M. (1999). Inhibition of human cytochrome P450 enzymes by 1,4-dihydropyridine calcium antagonists: prediction of in vivo drug-drug interactions. Japanese Journal of Pharmacology, 81(3), 235-44. [Link]

-

De Matteis, F., & Prior, B. E. (1962). Experimental hepatic porphyria caused by feeding 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine. Comparison with Sedormid porphyria. The Biochemical Journal, 83(1), 1-8. [Link]

-

Marks, G. S., McCluskey, S. A., & Mackie, J. E. (1986). The effects of dihydropyridine calcium antagonists on heme biosynthesis in chick embryo liver cell culture. Canadian Journal of Physiology and Pharmacology, 64(8), 1109-13. [Link]

-

Ohmori, S., Takeda, S., Rikihisa, T., Kiuchi, M., Kanakubo, Y., & Kitada, M. (1999). Inhibition of human cytochrome P450 enzymes by 1,4-dihydropyridine calcium antagonists: prediction of in vivo drug-drug interactions. ResearchGate. [Link]

-

Stejskal, R., Itabashi, M., & Medline, A. (1975). Experimental porphyria induced by 3-(2,4,6-trimethylphenyl)-thioethyl)-4 methylsydnone. Virchows Archiv B Cell Pathology, 18(2), 83-100. [Link]

- Hollenberg, P. F., Kent, U. M., & Bumpus, N. N. (2008). Mechanism-based inactivation of human P450s: experimental characterization, reactive intermediates, and clinical relevance. Toxicology, 254(3), 153-65.

-

Augusto, O., Beilan, H. S., & Ortiz de Montellano, P. R. (1982). The catalytic mechanism of cytochrome P-450. Spin-trapping evidence for one-electron substrate oxidation. The Journal of Biological Chemistry, 257(19), 11288-95. [Link]

- Various Authors. (n.d.). 1,4-Dihydropyridines: A Multifunctional Molecule- A Review. Indo American Journal of Pharmaceutical Sciences.

-

Henderson, M. C., Krueger, S. K., & Stevens, J. C. (2012). Mechanism-Based Inactivation of Human Cytochrome P450 2B6 by Chlorpyrifos. Chemical Research in Toxicology, 25(3), 757-66. [Link]

-

De Matteis, F., Gibbs, A. H., & Smith, A. G. (1979). Studies on the mechanism of experimental porphyria produced by 3,5-diethoxycarbonyl-1,4-dihydrocollidine. Role of a porphyrin-like inhibitor of protohaem ferro-lyase. The Biochemical Journal, 180(1), 241-4. [Link]

- Various Authors. (n.d.). Effects of 3-(2-phenylethyl)-4-methylsydnone and related sydnones on heme biosynthesis. X-MOL.

-

Triggle, D. J., & Zheng, W. (1993). Synthesis and calcium channel antagonist activity of dialkyl 1,4-dihydro-2,6-dimethyl-4-[4-(1-methoxycarbonyl-1,4-dihydropyridyl)]-3,5-pyridinedicarboxylates. Journal of Medicinal Chemistry, 36(15), 2163-7. [Link]

-

De Matteis, F., Gibbs, A. H., & Smith, A. G. (1979). Studies on the mechanism of experimental porphyria produced by 3,5-diethoxycarbonyl-1,4-dihydrocollidine. Role of a porphyrin-like inhibitor of protohaem ferro-lyase. The Biochemical Journal, 180(1), 241-4. [Link]

-

Totah, R. A., & Hollenberg, P. F. (2010). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Drug Metabolism and Disposition, 38(1), 72-80. [Link]

-

He, K., & Hollenberg, P. F. (2000). Mechanism-based inactivation of cytochrome P450 3A4 by L-754,394. Biochemistry, 39(14), 4148-57. [Link]

-

Triggle, D. J., & Zheng, W. (1988). Dimeric 1,4-dihydropyridines as calcium channel antagonists. Journal of Medicinal Chemistry, 31(7), 1431-5. [Link]

-

Davydov, D. R. (2011). UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS. Biochemistry, 50(39), 8347-83. [Link]

-

Atwal, K. S., Moreland, S., & Rovnyak, G. C. (1991). Long-acting dihydropyridine calcium antagonists. 6. Structure-activity relationships around 4-(2,3-dichlorophenyl)-3-(ethoxycarbonyl)-2-[(2-hydroxyethoxy)methyl]-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridine. Journal of Medicinal Chemistry, 34(2), 806-11. [Link]

Sources

- 1. Experimental hepatic porphyria caused by feeding 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine. Comparison with Sedormid porphyria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental hepatic porphyria caused by feeding 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine. Comparison with sedormid porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental porphyria induced by 3-(2,4,6-trimethylphenyl)-thioethyl)-4 methylsydnone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential apoprotein loss of rat liver cytochromes P450 after their inactivation by 3,5-dicarbethoxy-2,6-dimethyl-4-ethyl-1,4-dihydropyridine: a case for distinct proteolytic mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suicidal destruction of cytochrome P-450 and reduction of ferrochelatase activity by 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine and its analogues in chick embryo liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of 4-alkyl analogues of 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine on hepatic cytochrome P-450 heme, apoproteins, and catalytic activities following in vivo administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Degradation of rat liver cytochromes P450 3A after their inactivation by 3,5-dicarbethoxy-2,6-dimethyl-4-ethyl-1,4-dihydropyridine: characterization of the proteolytic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-alkyl radical extrusion in the cytochrome P-450-catalyzed oxidation of 4-alkyl-1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Inactivation of cytochrome P-450 and production of N-alkylated porphyrins caused in isolated hepatocytes by substituted dihydropyridines. Structural requirements for loss of haem and alkylation of the pyrrole nitrogen atom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies on the mechanism of experimental porphyria produced by 3,5-diethoxycarbonyl-1,4-dihydrocollidine. Role of a porphyrin-like inhibitor of protohaem ferro-lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Studies on the mechanism of experimental porphyria produced by 3,5-diethoxycarbonyl-1,4-dihydrocollidine. Role of a porphyrin-like inhibitor of protohaem ferro-lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of the effects of 3-ethoxycarbonyl-1,4-dihydro-2,4-dimethylpyridine and 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine on ferrochelatase activity and heme biosynthesis in chick embryo liver cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inactivation of rat hepatic cytochrome P-450 isozymes by 3,5-dicarbethoxy- 2,6-dimethyl-4-ethyl-1,4-dihydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ferrochelatase-inhibitory activity and N-alkylprotoporphyrin formation with analogues of 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine (DDC) containing extended 4-alkyl groups: implications for the active site of ferrochelatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of human cytochrome P450 enzymes by 1,4-dihydropyridine calcium antagonists: prediction of in vivo drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine Derivatives: A Technical Guide

Abstract

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, renowned for its profound impact on cardiovascular medicine. Within this broad class, derivatives of 3,5-diacetyl-2,4,6-trimethyl-1,4-dihydropyridine represent a particularly versatile and promising subgroup. While initially explored for their calcium channel modulating properties, contemporary research has unveiled a rich tapestry of biological activities, including potent antioxidant, anticancer, and antimicrobial effects. This technical guide provides an in-depth exploration of these activities for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these effects, provide detailed, field-proven experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their therapeutic potential.

Introduction: The Enduring Legacy of the 1,4-Dihydropyridine Core

The 1,4-dihydropyridine framework is a privileged structure in drug discovery, most famously embodied by drugs like nifedipine and amlodipine, which have revolutionized the treatment of hypertension and angina.[1][2] These classical DHPs primarily exert their effects by blocking L-type calcium channels.[3][4] The core structure of 3,5-diacetyl-2,4,6-trimethyl-1,4-dihydropyridine, often synthesized via the elegant and efficient Hantzsch reaction, offers a modifiable template for the development of novel therapeutic agents with a diverse range of biological targets.[5][6][7] This guide will illuminate the expanding pharmacological landscape of these derivatives beyond their canonical role as calcium channel antagonists.

Antioxidant Activity: Quenching the Flames of Oxidative Stress

A growing body of evidence highlights the significant antioxidant potential of 1,4-dihydropyridine derivatives.[8][9] This activity is particularly interesting as oxidative stress is implicated in a multitude of pathological conditions.[2]

Mechanism of Action

The antioxidant activity of these DHP derivatives is intrinsically linked to their chemical structure, which bears a resemblance to the biological reducing agent Nicotinamide Adenine Dinucleotide (NADH).[10] The dihydropyridine ring can act as a hydrogen donor to neutralize free radicals, thereby terminating the propagation of oxidative chain reactions.[10] This process involves the oxidation of the dihydropyridine ring to its more stable pyridine form. The presence of electron-donating groups on the aromatic ring at the 4-position generally enhances the antioxidant activity.[10]

Diagram 1: Proposed Antioxidant Mechanism of 1,4-Dihydropyridine Derivatives

Caption: Hydrogen donation from the DHP ring neutralizes free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and sensitive method to evaluate the antioxidant capacity of compounds.[11][12]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[10]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the 3,5-diacetyl-2,4,6-trimethyl-1,4-dihydropyridine derivative in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the test compound.

-

Prepare a 0.1 mM solution of DPPH in the same solvent. This solution should be freshly prepared and kept in the dark.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of the test compound or a standard antioxidant (e.g., ascorbic acid, Trolox) to the wells.

-

For the blank, add 100 µL of the solvent instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.[11]

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Causality and Self-Validation: This assay's reliability stems from the direct stoichiometric reaction between the antioxidant and the DPPH radical. Including a known standard antioxidant allows for the validation of the assay's performance and the relative comparison of the test compound's potency.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of 3,5-diacetyl-1,4-dihydropyridine have demonstrated significant potential as anticancer agents through two primary mechanisms: direct cytotoxicity and reversal of multidrug resistance (MDR).

Cytotoxic Effects

Several studies have reported the cytotoxic activity of these compounds against various cancer cell lines, including human promyelocytic leukemia HL-60 and human squamous cell carcinoma HSC-2 cells.[13] The precise mechanism of cytotoxicity is still under investigation but may involve the induction of apoptosis or other forms of cell death.

Reversal of Multidrug Resistance (MDR)

A major challenge in cancer chemotherapy is the development of MDR, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[14][15][16] P-gp actively transports a wide range of anticancer drugs out of the cancer cell, reducing their intracellular concentration and efficacy.[17] Certain 3,5-diacetyl-1,4-dihydropyridine derivatives have been shown to inhibit P-gp, thereby resensitizing resistant cancer cells to conventional chemotherapeutic agents.[13]

Diagram 2: P-glycoprotein-mediated Multidrug Resistance and its Inhibition

Caption: DHP derivatives can block P-gp, preventing drug efflux from cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19] The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[1]

-

-

Compound Treatment:

-

Prepare serial dilutions of the 3,5-diacetyl-2,4,6-trimethyl-1,4-dihydropyridine derivative in a culture medium.

-

Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[20]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[18]

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[18]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Experimental Protocol: Rhodamine 123 Efflux Assay for MDR Reversal

This assay measures the activity of P-gp by monitoring the efflux of the fluorescent substrate rhodamine 123.[21]

Principle: Rhodamine 123 is a substrate for P-gp and is actively pumped out of cells overexpressing this transporter.[21][22] P-gp inhibitors will block this efflux, leading to an increased intracellular accumulation of rhodamine 123 and, consequently, higher fluorescence.

Step-by-Step Methodology:

-

Cell Culture:

-

Use a pair of cell lines: a drug-sensitive parental line and its P-gp-overexpressing, drug-resistant counterpart.[23]

-

-

Compound Incubation:

-

Incubate the resistant cells with various concentrations of the DHP derivative for a predetermined time. Include a known P-gp inhibitor (e.g., verapamil) as a positive control.

-

-

Rhodamine 123 Loading and Efflux:

-

Add rhodamine 123 to the cells and incubate to allow for its uptake.

-

Wash the cells to remove extracellular rhodamine 123.

-

Incubate the cells in a fresh medium (with or without the DHP inhibitor) to allow for efflux.

-

-

Fluorescence Measurement:

-

Measure the intracellular fluorescence of rhodamine 123 using a flow cytometer or a fluorescence microplate reader (excitation ~507 nm, emission ~529 nm).[24]

-

-

Data Analysis:

-

Compare the fluorescence intensity in cells treated with the DHP derivative to that of untreated cells. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.

-

Calcium Channel Modulation: The Classical Target

While this guide focuses on the non-classical activities, it is important to acknowledge the foundational role of 1,4-dihydropyridines as calcium channel blockers.[3][4] The 3,5-diacetyl-2,4,6-trimethyl-1,4-dihydropyridine scaffold can also be modified to create potent L-type calcium channel antagonists.[25][26]

Structure-Activity Relationship (SAR):

-

4-Aryl Ring: The presence of an aryl group at the 4-position is crucial for activity.[25][26]

-

Substituents on the Aryl Ring: Electron-withdrawing groups on the phenyl ring at the 4-position can influence the binding affinity to the receptor.[25][26]

-

Ester Groups at C3 and C5: These groups are generally important for optimal activity.[25][26]

Antimicrobial Activity: A New Frontier

Recent studies have begun to explore the antimicrobial properties of 1,4-dihydropyridine derivatives, revealing activity against a range of bacteria and fungi.[8][20]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][27][28][29][30]

Principle: A standardized suspension of a microorganism is tested against serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.[30]

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[27]

-

-

Serial Dilutions:

-

In a 96-well microplate, prepare two-fold serial dilutions of the DHP derivative in a suitable broth medium (e.g., Mueller-Hinton broth).[27]

-

-

Inoculation:

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[27]

-

-

MIC Determination:

-

Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in a well with no visible growth.

-

Synthesis: The Hantzsch Reaction

The Hantzsch dihydropyridine synthesis is a classic multi-component reaction that provides a straightforward and efficient route to the 3,5-diacetyl-2,4,6-trimethyl-1,4-dihydropyridine core.[5][6][7][31]

General Procedure:

A mixture of an aldehyde, two equivalents of a β-dicarbonyl compound (in this case, acetylacetone), and an ammonia source (e.g., ammonium acetate) are reacted in a suitable solvent, often with heating.[31]

Diagram 3: Hantzsch Synthesis of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine Derivatives

Caption: A one-pot condensation reaction for synthesizing the DHP core.

Conclusion and Future Perspectives

The derivatives of 3,5-diacetyl-2,4,6-trimethyl-1,4-dihydropyridine are a testament to the remarkable versatility of the DHP scaffold. Their diverse biological activities, spanning from antioxidant and anticancer to antimicrobial effects, underscore their potential as lead compounds for the development of novel therapeutics. Future research should focus on elucidating the precise molecular mechanisms underlying their cytotoxicity and MDR reversal properties, as well as optimizing their antimicrobial efficacy and spectrum. The continued exploration of this privileged chemical space promises to yield new and improved therapeutic agents for a wide range of diseases.

References

- Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives.

-

Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. [Link]

- Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives.

-

Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

-

1,4-Dihydropyridines as Calcium Channel Ligands and Privileged Structures. PMC. [Link]

-

Cell Viability Assays. NCBI Bookshelf. [Link]

-

Broth microdilution susceptibility testing. Bio-protocol. [Link]

-

Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. PubMed. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

-

1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress. PubMed. [Link]

- MTT Assay Protocol for Cell Viability and Proliferation.

-

[Antioxidant Properties and Membranotropic Effect of Certain Derivatives of 1,4-dihydropyridine]. PubMed. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. PubMed. [Link]

-

The Antioxidant Activity of Dihydropyridine Derivatives. Gavin Publishers. [Link]

-

Antioxidant activity of different dihydropyridines. ResearchGate. [Link]

-

(PDF) 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress. ResearchGate. [Link]

-

Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein. PMC. [Link]

-

DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. [Link]

-

Role of P-Glycoprotein and its Inhibition in Cancer Therapy: A Review. ResearchGate. [Link]

-

The Role of P-Glycoprotein (P-gp) in Cancer Multidrug Resistance (MDR): Challenges for Inhibiting P-gp in the Context of Overcoming MDR. Journal of Pharmaceutical Research International. [Link]

-

[Use of rhodamine 123 for the detection of multidrug resistance]. PubMed. [Link]

-

Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? PMC. [Link]

- Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts.

-

Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

-

Role of P-Glycoprotein and its Inhibition in Cancer Therapy: A Review. ResearchGate. [Link]

-

Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. PMC. [Link]

-

(PDF) Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. [Link]

-

DPPH Antioxidant Assay Kit. Zen-Bio. [Link]

- SYNTHESIS OF OPTICALLY PURE 14-DIHYDROPYRIDINE DERIVATIVES BY MEANS OF DlASTEREOlSOMERlC SEPARATION OF THE HANTZSCH INTERMEDIATE.

-

Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. PMC. [Link]

-

Flow Cytometric Evaluation of Multidrug Resistance Proteins. PMC. [Link]

-

Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]

- Rhodamine 123 mitochondrial membrane potential assay kit Rhodaminee 123 mitochondrial membrane potentiaal assay kit.

Sources

- 1. clyte.tech [clyte.tech]

- 2. researchgate.net [researchgate.net]

- 3. 1,4-Dihydropyridines as Calcium Channel Ligands and Privileged Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Antioxidant Activity of Dihydropyridine Derivatives [gavinpublishers.com]

- 11. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 12. researchgate.net [researchgate.net]

- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 14. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journaljpri.com [journaljpri.com]

- 17. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 21. [Use of rhodamine 123 for the detection of multidrug resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. apexbt.com [apexbt.com]

- 25. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 28. bio-protocol.org [bio-protocol.org]

- 29. protocols.io [protocols.io]

- 30. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

An In-Depth Technical Guide to 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine: Synthesis, Properties, and Significance

Executive Summary

This technical guide provides a comprehensive overview of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine, a prototypical molecule synthesized via the Hantzsch reaction. While not a frontline therapeutic itself, its structure and synthesis serve as a foundational model for the entire class of 1,4-dihydropyridine (DHP) drugs, which are critical in cardiovascular medicine. This document delves into the historical context of its discovery, provides a detailed mechanistic exploration of its synthesis, outlines a robust experimental protocol, and tabulates its physicochemical properties. Furthermore, it discusses the chemical reactivity and broader significance of this compound, positioning it as a cornerstone molecule for researchers, chemists, and drug development professionals exploring the rich field of heterocyclic chemistry.

The 1,4-Dihydropyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,4-dihydropyridine (1,4-DHP) ring system is a pharmacologically significant scaffold. Its derivatives are renowned for their potent biological activities, most notably as L-type calcium channel blockers.[1] This activity allows them to induce vasodilation and reduce blood pressure, making them indispensable in the treatment of hypertension and angina.[2] Marketed drugs such as Nifedipine, Amlodipine, and Felodipine are all built upon this core structure, underscoring its importance in modern medicine.[3][4] Beyond their cardiovascular applications, DHP analogs have been investigated for a wide array of therapeutic properties, including neuroprotective, anti-inflammatory, and antitumor activities.[5] The subject of this guide, 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine, represents one of the earliest and most fundamental examples of this critical molecular architecture.

Historical Context: The Landmark Hantzsch Synthesis

The journey of 1,4-dihydropyridines began in 1881, when the German chemist Arthur Rudolf Hantzsch reported a novel multi-component reaction.[4] His method, now universally known as the Hantzsch Dihydropyridine Synthesis, involved the one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.[1][6] This elegant and efficient reaction produces a symmetrically substituted 1,4-dihydropyridine, which can subsequently be oxidized to its corresponding aromatic pyridine derivative.[3] The discovery was a cornerstone in heterocyclic chemistry, providing a straightforward and versatile route to a highly functionalized and valuable class of molecules. 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is a direct product of this classic reaction, arising from the use of acetaldehyde as the aldehyde component and acetylacetone (a β-diketone) in place of the more common β-ketoesters.

Synthesis of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

The synthesis of the title compound is a perfect illustration of the Hantzsch reaction's efficiency. It is a four-component condensation involving acetaldehyde, two equivalents of acetylacetone (pentane-2,4-dione), and a source of ammonia, typically ammonium acetate or aqueous ammonia.

Reaction Scheme: 2 eq. Acetylacetone + 1 eq. Acetaldehyde + NH₃ → 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine + 2 H₂O

A Mechanistic Deep Dive

From a field perspective, understanding the reaction mechanism is not merely academic; it is crucial for optimizing yield, minimizing side products, and adapting the synthesis for novel derivatives. The process is a cascade of well-established organic reactions.[3][7]

-

Knoevenagel Condensation: The reaction initiates with the condensation of the aldehyde (acetaldehyde) with one equivalent of the β-dicarbonyl compound (acetylacetone). This step, catalyzed by a base (ammonia), forms an α,β-unsaturated carbonyl intermediate. The choice of a β-dicarbonyl with acidic α-hydrogens is critical for the facile formation of the enolate required for this step.

-

Enamine Formation: Concurrently, a second equivalent of acetylacetone reacts with ammonia to form a vinylogous amide, more commonly known as an enamine. This transforms the electrophilic carbonyl carbon into a nucleophilic β-carbon, a key strategic reversal of reactivity.

-

Michael Addition & Cyclization: The enamine intermediate then acts as a potent nucleophile in a Michael (conjugate) addition to the α,β-unsaturated carbonyl compound formed in step 1. This step is the primary bond-forming event that builds the core carbon skeleton of the final product. Following the Michael addition, the molecule is perfectly poised for an intramolecular cyclization. The newly freed amino group attacks one of the remaining carbonyls, and subsequent dehydration yields the stable 1,4-dihydropyridine ring.[3]

Visualization of the Reaction Mechanism

The following diagram illustrates the logical flow of the Hantzsch synthesis mechanism for the title compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility. The causality for each step is explained to ensure the researcher understands the underlying principles.

-

Objective: To synthesize 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine.

-

Materials:

-

Acetylacetone (Pentane-2,4-dione), 20.0 g (0.2 mol)

-

Acetaldehyde, 4.4 g (0.1 mol)

-

Aqueous Ammonia (28-30%), ~15 mL

-

Ethanol (95%)

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus (Büchner funnel)

-

-

Procedure:

-

Reaction Setup: In a 250 mL flask equipped with a magnetic stirrer, combine 20.0 g (0.2 mol) of acetylacetone and 50 mL of ethanol. Place the flask in an ice bath and allow the solution to cool to 0-5 °C.

-

Causality: The reaction is exothermic. Cooling is essential to control the reaction rate, prevent side reactions like self-condensation of acetaldehyde, and maximize the yield of the desired product. Ethanol serves as a solvent that solubilizes all reactants.

-

-

Addition of Reactants: While maintaining the low temperature and stirring vigorously, slowly add 4.4 g (0.1 mol) of acetaldehyde to the solution. Following this, add ~15 mL of concentrated aqueous ammonia dropwise over 15-20 minutes.

-

Causality: Slow, dropwise addition of the ammonia (which acts as both the nitrogen source and the base catalyst) is critical to maintain temperature control and prevent localized heating. Vigorous stirring ensures homogeneity.

-

-

Reaction and Precipitation: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. A yellow precipitate should form. Then, remove the flask from the ice bath and let it stand at room temperature for several hours, or overnight, to allow for complete precipitation.

-

Causality: The product has limited solubility in the ethanol-water mixture, especially upon cooling, which drives the reaction equilibrium towards the product and simplifies isolation. Allowing it to stand ensures maximum recovery.

-

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystalline solid with a small amount of cold water, followed by a small amount of cold ethanol.

-

Causality: Washing with cold water removes residual ammonium salts. A subsequent wash with cold ethanol removes unreacted starting materials without significantly dissolving the product.

-

-

Purification: The crude product is often of high purity. For further purification, it can be recrystallized from ethanol. Dry the final product in a desiccator.

-

Causality: Recrystallization is a standard method for purifying solid organic compounds, yielding a product with a sharp melting point.

-

-

Visualization of the Experimental Workflow

Physicochemical and Spectroscopic Properties